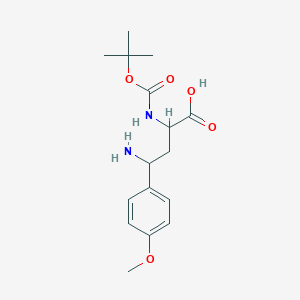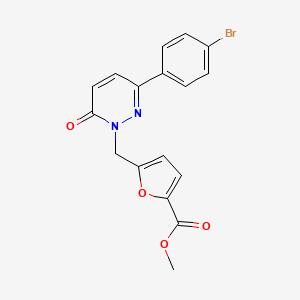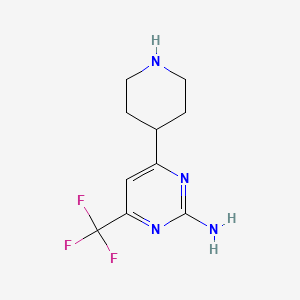
5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the attachment of the 3,5-dimethoxyphenyl group to the pyrrolidine ring, often through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- (3,5-Dimethoxyphenyl)acetic acid
- 2-(3,5-Dimethoxyphenyl)-methyl ester
Uniqueness
5-(3,5-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the combination of a pyrrolidine ring with a 3,5-dimethoxyphenyl group and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
5-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-15-8-10(14(16)17)6-13(15)9-4-11(18-2)7-12(5-9)19-3/h4-5,7,10,13H,6,8H2,1-3H3,(H,16,17) |
InChIキー |
IIPRNIYSDVIXEN-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CC1C2=CC(=CC(=C2)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







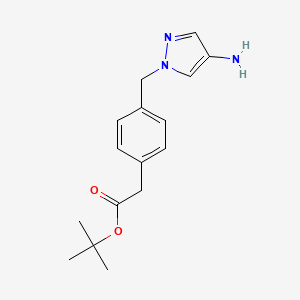
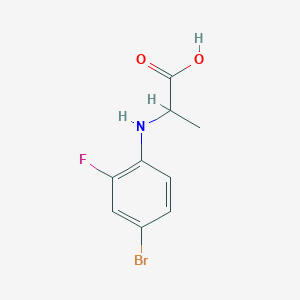

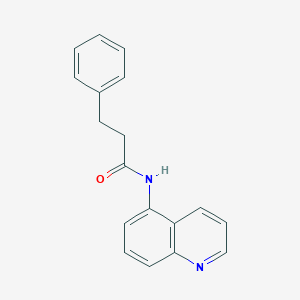
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14865851.png)
